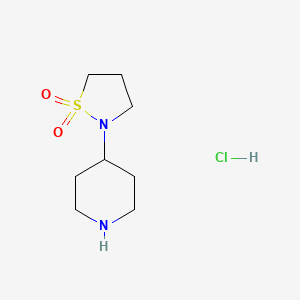![molecular formula C17H21N3O4S B2735477 N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-87-7](/img/structure/B2735477.png)
N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines and their derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The compound contains an isopentyl group, which is a type of alkyl group with five carbon atoms . It also contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopentyl group could impact its solubility in different solvents .Scientific Research Applications
Antitumor Activity
Research has explored the antitumor properties of compounds similar to N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide. For instance, Mohamed et al. (2016) synthesized a series of quinazolinone-based compounds, demonstrating significant anticancer activity across various tumor cell lines, including renal, lung, and leukemia cancer cell lines (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).
Synthesis of Related Compounds
The synthesis of related compounds involves intricate chemical reactions. Chern et al. (1988) detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide, offering insights into the chemical pathways relevant to the synthesis of this compound (Chern, Shish, Chang, Chan, & Liu, 1988).
Pharmacological Applications
Quinazolinone derivatives have been studied for their potential in various pharmacological applications. Catarzi et al. (2010) investigated some quinazolinone derivatives for their potential as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists, highlighting the diverse pharmacological possibilities of this compound class (Catarzi, Lenzi, Colotta, Varano, Poli, Filacchioni, Lingenhöhl, & Ofner, 2010).
Antibacterial Properties
Some quinazolinone derivatives exhibit antibacterial properties. Heppell et al. (2015) synthesized novel quinazolinone derivatives and evaluated their antibacterial activity, although they were found inactive against the tested bacterial strains. This research contributes to understanding the antibacterial potential of quinazolinone derivatives (Heppell & Al-Rawi, 2015).
Agricultural Applications
Du et al. (2018) synthesized novel quinazolin-4-one derivatives for use as agricultural bactericides against the pathogen Xanthomonas oryzae pv. oryzae, demonstrating the potential of such compounds in agricultural applications (Du, Fan, Yang, & Bao, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-methylbutyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)3-5-18-15(21)4-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,3-6,9H2,1-2H3,(H,18,21)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNBBSLGSQVNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
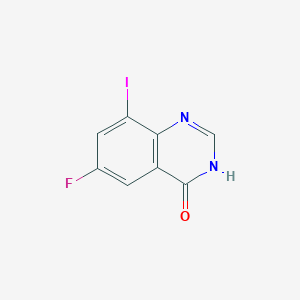
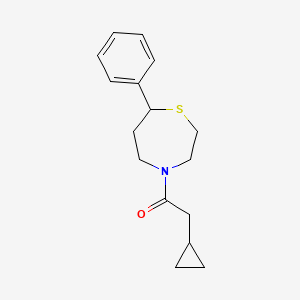

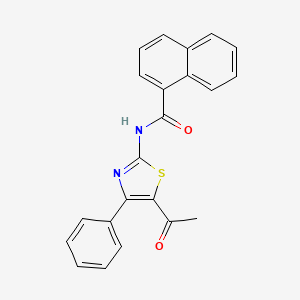

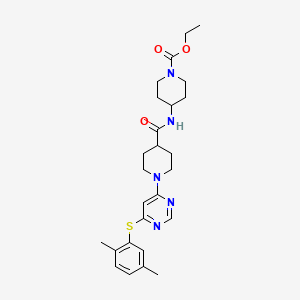


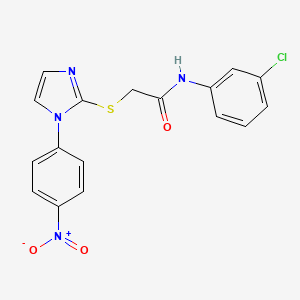
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)
